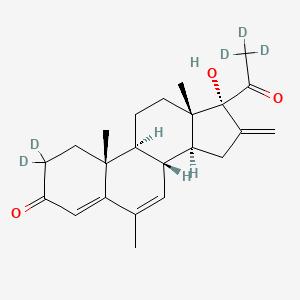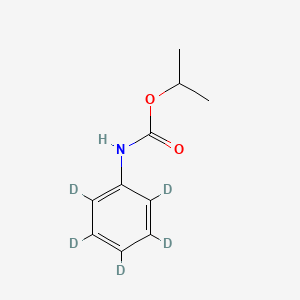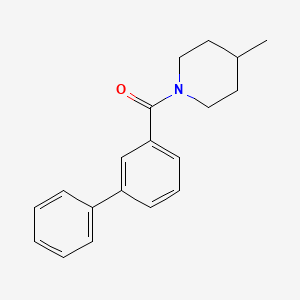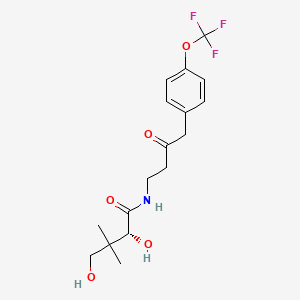
18-O-demethylpederin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-O-Demethylpederin is a natural polyketide first isolated from the insect genus Paederus. It is a non-protein insect toxin and exhibits a range of biological activities, including antibacterial, antiviral, and antitumor properties . This compound is a derivative of pederin, which is known for its potent bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
advancements in biotechnology and synthetic biology may offer potential methods for its production through microbial fermentation or engineered biosynthetic pathways .
Analyse Des Réactions Chimiques
Types of Reactions
18-O-Demethylpederin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
18-O-Demethylpederin has several scientific research applications:
Mécanisme D'action
The mechanism of action of 18-O-demethylpederin involves its interaction with cellular targets, leading to the inhibition of protein synthesis. It binds to ribosomes and disrupts the translation process, thereby exerting its toxic effects on cells. This mechanism is similar to that of other pederin analogues .
Comparaison Avec Des Composés Similaires
18-O-Demethylpederin is part of a family of polyketides that includes pederin, mycalamides, onnamides, and theopederins. These compounds share structural similarities but differ in their specific functional groups and bioactivities. For example:
Pederin: Known for its potent antitumor activity.
Mycalamides: Exhibits antiviral and cytotoxic properties.
Onnamides: Shows antifungal and cytotoxic activities.
Theopederins: Known for their antiviral and cytotoxic effects
Propriétés
Formule moléculaire |
C24H43NO9 |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-N-[(S)-[(2S,4R,6R)-4-hydroxy-6-[(2S)-3-hydroxy-2-methoxypropyl]-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |
InChI |
InChI=1S/C24H43NO9/c1-13-11-24(32-8,34-15(3)14(13)2)20(28)21(29)25-22(31-7)17-10-18(27)23(4,5)19(33-17)9-16(12-26)30-6/h14-20,22,26-28H,1,9-12H2,2-8H3,(H,25,29)/t14-,15-,16+,17+,18-,19-,20-,22+,24-/m1/s1 |
Clé InChI |
RYMNJJUXEZDWPS-FQZCGRDXSA-N |
SMILES isomérique |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)C[C@@H](CO)OC)(C)C)O)OC)O)OC)C |
SMILES canonique |
CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(CO)OC)(C)C)O)OC)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
